2-(Dipropylamino)ethanol

Description

The exact mass of the compound 2-(Dipropylamino)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165673. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Dipropylamino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dipropylamino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

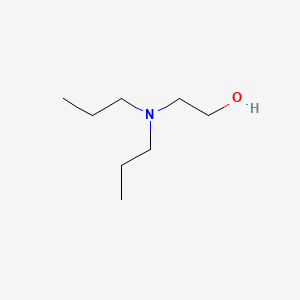

Structure

3D Structure

Properties

IUPAC Name |

2-(dipropylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-3-5-9(6-4-2)7-8-10/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKPGMVENNYLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186096 | |

| Record name | 2-(Dipropylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3238-75-3 | |

| Record name | Dipropylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3238-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dipropylamino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003238753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3238-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Dipropylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dipropylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIPROPYLAMINO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0916206V9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Dipropylamino)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Dipropylamino)ethanol is a tertiary amino alcohol characterized by a flexible backbone and the presence of both hydrogen bond donor (hydroxyl group) and acceptor (tertiary amine) functionalities. This guide provides a comprehensive analysis of its molecular structure, spectroscopic signature, and conformational landscape. A central theme is the interplay between intramolecular hydrogen bonding and steric hindrance from the N-propyl groups, which dictates the molecule's preferred three-dimensional structure and, consequently, its reactivity and utility as a chemical intermediate. This document synthesizes theoretical principles with practical methodologies, offering insights for professionals in chemical synthesis and drug development.

Introduction to 2-(Dipropylamino)ethanol

2-(Dipropylamino)ethanol, a member of the N,N-dialkylethanolamine family, is a versatile organic compound. These molecules are significant as building blocks in the synthesis of more complex chemical entities, including active pharmaceutical ingredients (APIs)[1]. The core structure, containing a reactive hydroxyl group and a basic nitrogen atom, allows for a variety of chemical transformations. Understanding the molecule's inherent structural preferences is paramount for predicting its behavior in synthetic protocols and its potential interactions in biological systems.

Chemical Identity and Physicochemical Properties

The fundamental properties of 2-(Dipropylamino)ethanol are summarized below, providing a baseline for its handling and application.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉NO | [2] |

| Molecular Weight | 145.24 g/mol | [2] |

| CAS Number | 3238-75-3 | [2] |

| IUPAC Name | 2-(dipropylamino)ethanol | [2] |

| Boiling Point | 208.2-264.39 °C | [3] |

| Density | ~0.8576 g/cm³ | [3] |

| Appearance | Colorless liquid | [3] |

| SMILES | CCCN(CCC)CCO | [2] |

| InChIKey | SWKPGMVENNYLFK-UHFFFAOYSA-N | [2] |

Molecular Structure and Spectroscopic Characterization

The structural elucidation of 2-(Dipropylamino)ethanol relies on a combination of spectroscopic techniques. While publicly available, detailed spectral assignments are limited, we can predict the expected spectroscopic features based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methylene protons adjacent to the hydroxyl group (HO-CH₂) and the nitrogen (N-CH₂) would likely appear as complex multiplets due to spin-spin coupling. The propyl groups would show a characteristic triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and a triplet for the methylene protons adjacent to the nitrogen (N-CH₂). The hydroxyl proton's chemical shift can be highly variable and its peak may be broad.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display four unique signals corresponding to the four chemically distinct carbon environments: the carbon bearing the hydroxyl group (C-OH), the carbon adjacent to the nitrogen (C-N) in the ethanol backbone, and the two different methylene carbons of the propyl chains, plus the terminal methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within the molecule.

-

O-H Stretch : A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadening is a classic indicator of hydrogen bonding, which in a pure liquid sample would be primarily intermolecular. In the gas phase or dilute non-polar solutions, a sharper peak may be observed, and its exact position could indicate the presence of intramolecular hydrogen bonding[4][5].

-

C-H Stretch : Strong absorptions between 2850-3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the methylene and methyl groups[4].

-

C-O Stretch : A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol[5].

-

C-N Stretch : This vibration typically appears in the 1020-1250 cm⁻¹ region and may overlap with other signals.

Conformational Analysis: The Interplay of Forces

The flexibility of the 2-(Dipropylamino)ethanol molecule arises from the rotation around its single bonds. The overall conformation is a delicate balance between stabilizing intramolecular hydrogen bonds and destabilizing steric repulsions.

Key Rotatable Bonds

The conformational landscape of 2-(Dipropylamino)ethanol is primarily defined by the rotation around three key bonds, as illustrated in the diagram below.

Caption: Key rotatable bonds (τ1, τ2, τ3) in 2-(Dipropylamino)ethanol.

The most critical dihedral angle is τ2 (O-C2-C1-N), which determines the relative orientation of the hydroxyl and amino groups. The two main arrangements are anti (dihedral angle ~180°) and gauche (dihedral angle ~60°).

Intramolecular Hydrogen Bonding (IHB)

Amino alcohols are well-known to form intramolecular hydrogen bonds (IHB), where the hydroxyl proton interacts with the nitrogen lone pair[6]. This interaction is only possible in a gauche conformation, which brings the donor (OH) and acceptor (N) groups into proximity.

-

Stabilization : The formation of an O-H···N hydrogen bond can significantly stabilize the gauche conformer, making it potentially the most populated conformer in the gas phase or in non-polar solvents[7].

-

Influence of N-Alkyl Groups : Studies on related amino alcohols have shown that replacing N-H protons with electron-donating alkyl groups (like propyl) enhances the basicity of the nitrogen atom. This increased basicity strengthens the O-H···N intramolecular hydrogen bond[8].

Steric Hindrance

The two bulky propyl groups attached to the nitrogen atom introduce significant steric strain. This steric hindrance can:

-

Destabilize Certain Conformations : The rotation around the C-N bonds (τ1) and the C-C bond (τ2) will be restricted to avoid clashes between the propyl chains and the ethanol backbone.

-

Influence IHB Geometry : While the propyl groups enhance the nitrogen's ability to accept a hydrogen bond, their size may also distort the ideal geometry for this interaction, creating a trade-off between electronic stabilization and steric repulsion.

The predominant conformation in solution will also be heavily influenced by the solvent. In protic solvents like water or ethanol, intermolecular hydrogen bonding with the solvent can compete with and disrupt the intramolecular hydrogen bond, favoring more extended, anti-like conformations[7].

Computational Modeling Workflow

To rigorously determine the conformational preferences, a computational chemistry approach is employed. This workflow provides a reliable method for identifying stable conformers and quantifying their relative energies.

Caption: Workflow for computational conformational analysis.

This process involves an initial broad search for possible shapes, followed by high-level quantum mechanical calculations to refine the geometries and energies of the most plausible conformers[9][10][11][12].

Synthesis and Reactivity

Common Synthetic Routes

2-(Dipropylamino)ethanol can be synthesized through several established methods in organic chemistry.

-

Reductive Amination of a Hydroxy Aldehyde : A highly effective method involves the reaction of a suitable hydroxy aldehyde with dipropylamine under reductive conditions.

-

Alkylation of Ethanolamine : This route involves the reaction of ethanolamine with a propyl halide (e.g., 1-bromopropane) in the presence of a base. This method can sometimes lead to mixtures of mono-, di-, and tri-alkylated products and may require careful control of stoichiometry.

-

Ring-Opening of Ethylene Oxide : The reaction of dipropylamine with ethylene oxide provides a direct route to the desired product. This reaction is typically catalyzed by a proton source.

Experimental Protocol: Reductive Amination (Adapted from a similar procedure)

The following protocol outlines a general procedure for the synthesis of N,N-dialkylethanolamines via reductive amination, adapted from a reliable source for a similar compound[2].

Step 1: Reaction Setup

-

In a reaction vessel, dissolve ethanolamine (1.0 mole equivalent) and a suitable carbonyl compound (e.g., propanal, 2.2 mole equivalents) in an appropriate solvent like ethanol.

Step 2: Catalyst Introduction

-

Add a hydrogenation catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), to the mixture.

Step 3: Hydrogenation

-

Pressurize the reaction vessel with hydrogen gas (H₂) to a pressure of 1-3 atm.

-

Agitate the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (typically monitored by a pressure drop).

Step 4: Workup and Purification

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure (rotary evaporation).

-

Purify the resulting crude product by vacuum distillation to yield the pure 2-(dipropylamino)ethanol.

Applications in Research and Drug Development

The N,N-dialkylethanolamine motif is present in a wide array of pharmacologically active molecules. These compounds often serve as key intermediates or precursors in the synthesis of APIs.

-

Precursor for Pharmaceuticals : The hydroxyl group can be esterified or etherified, while the tertiary amine can be salified or quaternized, making it a versatile scaffold. For instance, the related N,N-diethylethanolamine moiety is found in drugs like the local anesthetic procaine and the antiarrhythmic agent amiodarone. While specific examples for 2-(dipropylamino)ethanol are less common in marketed drugs, its structural similarity makes it a valuable candidate for the synthesis of new chemical entities in discovery programs.

-

Use in Material Science : The ability of the amino alcohol to interact with metal ions and surfaces makes it useful in the synthesis of nanoparticles and as a component in catalysts and emulsifiers[3].

Conclusion

The molecular architecture of 2-(Dipropylamino)ethanol is governed by a nuanced interplay between the stabilizing effect of an intramolecular hydrogen bond in its gauche conformer and the steric demands of its N-propyl substituents. Spectroscopic methods provide the primary means for its structural verification, while computational modeling offers a powerful predictive tool for understanding its conformational preferences. This fundamental knowledge is critical for chemists who utilize 2-(Dipropylamino)ethanol as a precursor, enabling them to better control reaction outcomes and design novel molecules with desired three-dimensional structures for applications in medicine and materials science.

References

-

2-(Dipropylamino)ethanol | C8H19NO | CID 76721. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 101. [Link]

-

Structure of the 2-isopropylaminoethanol isolated molecule: Conformational analysis and intramolecular interactions. (2025). Journal of Molecular Structure, 1318, 138536. [Link]

-

Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. (2007). The Journal of Physical Chemistry A, 111(31), 7563-7570. [Link]

-

Machine Learning Estimates of Natural Product Conformational Energies. (2014). PLOS Computational Biology, 10(1), e1003400. [Link]

-

2-isopropylaminoethanol. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved January 24, 2026, from [Link]

-

Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. (2012). American Journal of Chemistry, 2(4), 218-227. [Link]

- US Patent for Synthesis of 2-(2-aminoethoxy) ethanol. (n.d.). Google Patents.

- US Patent for Preparation of amphetamines from phenylpropanolamines. (n.d.). Google Patents.

-

Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. (2024). arXiv. [Link]

-

Computational methods for exploring protein conformations. (2020). Biochemical Society Transactions, 48(4), 1471-1483. [Link]

-

Experimental Study on the Extractive Distillation Based Purification of second Generation Bioethanol. (2019). Chemical Engineering Transactions, 74, 67-72. [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000108). (n.d.). Human Metabolome Database. Retrieved January 24, 2026, from [Link]

-

FTIR spectrum for the ethanol. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Conformational analysis of macrocycles: comparing general and specialized methods. (2020). Journal of Cheminformatics, 12(1), 6. [Link]

-

Determining the Predominant Conformations of Mortiamides A−D in Solution Using NMR Data and Molecular Modeling Tools. (2023). Journal of Natural Products, 86(8), 1935-1942. [Link]

-

C2H6O CH3CH2OH infrared spectrum of ethanol. (n.d.). Doc Brown's Chemistry. Retrieved January 24, 2026, from [Link]

-

2-(DIPROPYLAMINO)ETHANOL. (n.d.). Global Substance Registration System. Retrieved January 24, 2026, from [Link]

-

NMR of ethanol with ¹H and ¹³C. (2021, April 15). YouTube. Retrieved January 24, 2026, from [Link]

-

Controlled Drugs and Substances Act. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

13C NMR spectrum of ethanol. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Drug precursor developments in the European Union. (2019). European Monitoring Centre for Drugs and Drug Addiction. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Buy 2-(Dipropylamino)ethanol | 3238-75-3 [smolecule.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. webbook.nist.gov [webbook.nist.gov]

- 7. Conformational analysis of macrocycles: comparing general and specialized methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. unodc.org [unodc.org]

- 9. journals.plos.org [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. espace.inrs.ca [espace.inrs.ca]

Methodological & Application

The Unseen Architect: Leveraging 2-(Dipropylamino)ethanol in Advanced Organic Synthesis

In the intricate world of organic synthesis, where the precise construction of molecular architectures is paramount, the choice of catalyst can be the defining factor between a circuitous, low-yielding process and an elegant, efficient transformation. Among the diverse array of catalytic tools available to the modern chemist, 2-(Dipropylamino)ethanol emerges as a versatile and potent catalyst, particularly in the realm of polymer chemistry and beyond. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the catalytic applications of 2-(Dipropylamino)ethanol, providing not only detailed protocols but also the underlying scientific principles that govern its efficacy.

Introduction to a Multifunctional Catalyst

2-(Dipropylamino)ethanol, a tertiary amino alcohol, possesses a unique combination of a nucleophilic tertiary amine and a hydroxyl group. This bifunctionality is the cornerstone of its catalytic activity, allowing it to participate in a variety of reaction mechanisms. The lone pair of electrons on the nitrogen atom acts as a Lewis base, activating reactants, while the hydroxyl group can engage in hydrogen bonding or act as a proton shuttle, further facilitating chemical transformations. This guide will focus on its well-established role in polyurethane foam production and its emerging potential in other areas of organic synthesis.

Application I: A Cornerstone Catalyst in Polyurethane Foam Production

The manufacturing of polyurethane foams is a complex process involving two primary reactions: the "gelling" reaction between a polyol and an isocyanate to form the urethane backbone, and the "blowing" reaction between water and an isocyanate, which generates carbon dioxide gas to create the foam structure.[1] The delicate balance between these two reactions is critical in determining the final properties of the foam, such as its density, flexibility, and cure time.

Tertiary amine catalysts, such as 2-(Dipropylamino)ethanol and its analogs, are instrumental in orchestrating this balance.[1][2] Their catalytic activity stems from the ability of the tertiary amine to activate the isocyanate group, making it more susceptible to nucleophilic attack by the polyol (gelling) and water (blowing).[2]

The Dual-Action Catalytic Mechanism

The catalytic cycle of 2-(Dipropylamino)ethanol in polyurethane formation is a nuanced process. The tertiary amine functionality is the primary driver of catalysis.

Mechanism of Tertiary Amine Catalysis in Polyurethane Formation

Caption: Catalytic cycle of 2-(Dipropylamino)ethanol in polyurethane foam formation.

Experimental Protocol: Flexible Polyurethane Foam Formulation

This protocol provides a general framework for the utilization of 2-(Dipropylamino)ethanol in the laboratory-scale production of a flexible polyurethane foam.

Materials:

-

Polyether Polyol (e.g., Voranol™ 4701 or equivalent)

-

Toluene Diisocyanate (TDI) 80/20

-

Deionized Water

-

Silicone Surfactant (e.g., Dabco® DC5950)

-

2-(Dipropylamino)ethanol (Catalyst)

-

Stannous Octoate (Co-catalyst, optional)

Equipment:

-

High-speed laboratory mixer

-

Fume hood

-

Paper cups and wooden tongue depressors for mixing

-

Mold for foam expansion

-

Analytical balance

Procedure:

-

Premix Preparation: In a paper cup, accurately weigh the polyether polyol, deionized water, and silicone surfactant according to the formulation table below.

-

Catalyst Addition: To the premix, add the specified amount of 2-(Dipropylamino)ethanol and stannous octoate (if used).

-

Mixing: Mix the contents thoroughly for 30 seconds at 2000-3000 rpm using the laboratory mixer.

-

Isocyanate Addition: In the fume hood, add the pre-weighed toluene diisocyanate to the mixture.

-

Final Mixing: Immediately mix at high speed for 5-7 seconds.

-

Pouring: Quickly pour the reacting mixture into the mold.

-

Curing: Allow the foam to rise and cure at ambient temperature. The foam will be tack-free within minutes and can be demolded after approximately 15-20 minutes. Full curing is typically achieved within 24 hours.

Formulation Table:

| Component | Parts by Weight (pbw) |

| Polyether Polyol | 100 |

| Deionized Water | 4.0 |

| Silicone Surfactant | 1.0 |

| 2-(Dipropylamino)ethanol | 0.1 - 1.5 |

| Stannous Octoate | 0.1 - 0.5 |

| Toluene Diisocyanate (TDI) | (Index 105-115) |

Note: The isocyanate index is calculated as [(Actual amount of isocyanate / Stoichiometric amount of isocyanate) x 100]. The exact amount of TDI will depend on the hydroxyl number of the polyol and the water content.

Expected Outcomes:

The concentration of 2-(Dipropylamino)ethanol will significantly influence the reaction profile. Higher catalyst loadings will lead to a faster cream time, rise time, and tack-free time. The final foam density and hardness can also be modulated by adjusting the catalyst concentration in conjunction with the water and isocyanate levels.

Application II: Curing Agent for Epoxy Resins

Beyond polyurethanes, tertiary amines like 2-(Dipropylamino)ethanol can also function as catalysts for the curing of epoxy resins.[3] In this application, the tertiary amine initiates the anionic polymerization of the epoxy resin. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a zwitterionic intermediate. This intermediate then propagates the polymerization by attacking another epoxy monomer.

Proposed Mechanism of Epoxy Curing

The hydroxyl group of 2-(Dipropylamino)ethanol can also play a role by acting as a co-catalyst or chain transfer agent, influencing the final network structure of the cured resin.

Epoxy Resin Curing Catalyzed by 2-(Dipropylamino)ethanol

Caption: Proposed mechanism for the catalytic curing of epoxy resins.

Experimental Protocol: Epoxy Resin Curing

This protocol outlines a general procedure for evaluating the catalytic activity of 2-(Dipropylamino)ethanol in the curing of a standard epoxy resin.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

-

2-(Dipropylamino)ethanol (Catalyst)

-

Anhydrous amine curing agent (e.g., diethylenetriamine, DETA)

Equipment:

-

Glass vials or aluminum pans

-

Hot plate with magnetic stirring

-

Oven

-

Differential Scanning Calorimeter (DSC) for cure analysis (optional)

Procedure:

-

Formulation: In a glass vial, weigh the epoxy resin and the amine curing agent in the stoichiometric ratio recommended by the manufacturer.

-

Catalyst Addition: Add 2-(Dipropylamino)ethanol to the mixture. A typical starting concentration would be in the range of 0.5 to 5 parts per hundred parts of resin (phr).

-

Mixing: Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.

-

Curing: Place the vial in an oven preheated to the desired curing temperature (e.g., 80-120 °C). The curing time will depend on the temperature and catalyst concentration.

-

Analysis: Monitor the curing process by observing the change in viscosity until the resin solidifies. For a more quantitative analysis, the curing profile can be studied using DSC to determine the onset of cure, peak exotherm temperature, and degree of cure.

Curing Profile Data (Illustrative):

| Catalyst Loading (phr) | Curing Temperature (°C) | Gel Time (minutes) |

| 1.0 | 100 | ~45 |

| 2.5 | 100 | ~25 |

| 5.0 | 100 | ~15 |

Broader Horizons: Potential as a Ligand in Cross-Coupling Reactions

While less documented, the structure of 2-(Dipropylamino)ethanol suggests its potential as a bidentate ligand in transition-metal-catalyzed cross-coupling reactions. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring that can influence the reactivity and selectivity of the catalyst. For instance, in palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig aminations, amino alcohol ligands have been shown to be effective.[4][5] Further research is warranted to fully explore the utility of 2-(Dipropylamino)ethanol in this capacity.

Conclusion

2-(Dipropylamino)ethanol is a potent and versatile catalyst with well-established applications in the polymer industry, particularly in the production of polyurethane foams. Its dual functionality allows for precise control over the complex reaction kinetics, enabling the tailoring of material properties. Furthermore, its potential as a curing agent for epoxy resins and as a ligand in cross-coupling reactions opens up new avenues for its application in organic synthesis. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to harness the full potential of this valuable catalytic tool.

References

- Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California.

- Reaction principle of tertiary amine c

- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry.

- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.

- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). PubMed Central (PMC).

- Curing Agents for Epoxy Resin. ThreeBond Technical News.

- Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(1), 233–236.

Sources

- 1. americanchemistry.com [americanchemistry.com]

- 2. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 3. threebond.co.jp [threebond.co.jp]

- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]

Application Note: Experimental Framework for Evaluating 2-(Dipropylamino)ethanol (DPAE) as a Solvent for Post-Combustion CO₂ Capture

Abstract

The mitigation of carbon dioxide (CO₂) emissions, a primary driver of climate change, is a critical global challenge. Amine-based chemical absorption is a mature and widely deployed technology for post-combustion CO₂ capture from industrial flue gases.[1][2] While primary and secondary amines like monoethanolamine (MEA) are effective, they suffer from high energy penalties for regeneration, corrosive nature, and oxidative degradation.[3] Tertiary amines, such as 2-(Dipropylamino)ethanol (DPAE), present a promising alternative. Due to their reaction mechanism, they theoretically offer a higher CO₂ loading capacity (1 mole of CO₂ per mole of amine) and potentially lower regeneration energy requirements.[4][5] This application note provides a comprehensive experimental framework for researchers to systematically evaluate the performance of DPAE for CO₂ capture, detailing the setup, protocols for absorption and desorption, and key analytical techniques.

Introduction: The Rationale for Tertiary Amines in CO₂ Capture

Amine scrubbing operates on the principle of a reversible chemical reaction between an acidic gas (CO₂) and a basic solvent (aqueous amine solution).[2] The process typically involves two main stages: an absorber, where CO₂ is captured from the flue gas at low temperatures (around 40-60°C), and a stripper (or desorber), where the CO₂-rich solvent is heated (typically 100-120°C) to break the chemical bond, releasing a pure stream of CO₂ and regenerating the lean amine for reuse.[1][6]

Primary and secondary amines react with CO₂ to form stable carbamates.[5][7] This reaction is fast but has a stoichiometry of 0.5 moles of CO₂ per mole of amine. In contrast, tertiary amines like DPAE lack a proton on the nitrogen atom and therefore cannot form carbamates directly. Instead, they act as a base, promoting the hydration of CO₂ to form bicarbonate.[5] This mechanism, while sometimes kinetically slower, allows for a 1:1 stoichiometry, doubling the theoretical absorption capacity and potentially reducing the energy-intensive solvent circulation and regeneration duties.

This guide provides the necessary protocols to quantify these performance characteristics for DPAE in a laboratory setting.

Physicochemical Properties and Safety of 2-(Dipropylamino)ethanol (DPAE)

A thorough understanding of the solvent's properties is paramount for experimental design and safety.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉NO | [8] |

| Molecular Weight | 145.24 g/mol | [8] |

| Appearance | Colorless liquid | |

| Boiling Point | ~208 °C | |

| Density | ~0.858 g/cm³ |

Safety and Handling: 2-(Dipropylamino)ethanol is a hazardous chemical that requires careful handling in a controlled laboratory environment, preferably within a fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Engineering Controls: All experiments involving DPAE should be conducted in a well-ventilated chemical fume hood.

Mechanism of CO₂ Absorption by DPAE

As a tertiary amine, DPAE facilitates CO₂ absorption through the base-catalyzed hydration of CO₂. The overall reaction in an aqueous solution is depicted below. The DPAE molecule abstracts a proton from the carbonic acid intermediate, leading to the formation of a protonated amine and a bicarbonate ion.

Experimental Setup and Workflow

A typical laboratory-scale setup for evaluating CO₂ absorption and desorption performance consists of a gas delivery system, a temperature-controlled reactor, and an analytical system to measure CO₂ concentrations.

Core Components:

-

Gas Delivery: High-purity CO₂ and N₂ cylinders connected to mass flow controllers (MFCs) to precisely regulate the composition and flow rate of the simulated flue gas.

-

Reactor: A jacketed glass reactor allows for precise temperature control via an external circulating water bath. A magnetic stirrer ensures adequate gas-liquid mixing.

-

Condenser: A condenser placed at the reactor outlet prevents solvent vapor from escaping with the outlet gas stream, ensuring accurate concentration measurements.

-

Analytical System: An in-line Non-Dispersive Infrared (NDIR) CO₂ analyzer continuously measures the CO₂ concentration in the gas stream leaving the reactor.

Detailed Experimental Protocols

Protocol 1: CO₂ Absorption Performance

Objective: To determine the equilibrium CO₂ loading and initial absorption rate of an aqueous DPAE solution.

Materials:

-

2-(Dipropylamino)ethanol (DPAE), ≥98% purity

-

Deionized water

-

Pressurized CO₂ and N₂ gas cylinders

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Analytical balance

Procedure:

-

Solvent Preparation: Prepare a 30 wt% aqueous solution of DPAE by accurately weighing DPAE and deionized water. Allow the solution to cool to room temperature, as the dissolution may be exothermic.

-

System Assembly & Leak Test: Assemble the apparatus as shown in Figure 2. Purge the entire system with N₂ at 200 mL/min for 15 minutes. Close the reactor outlet and monitor the system pressure. A stable pressure indicates the absence of leaks.

-

Solvent Charging: Accurately measure and record the volume (e.g., 100 mL) and weight of the prepared DPAE solution and add it to the reactor.

-

Temperature Stabilization: Set the circulating bath to the desired absorption temperature (e.g., 40 °C) and begin stirring the solution at a constant rate (e.g., 400 rpm). Allow the system to stabilize for at least 30 minutes.

-

Absorption Initiation:

-

Start data logging on the CO₂ analyzer.

-

Using the MFCs, introduce a pre-mixed gas stream (e.g., 15% CO₂ in N₂) at a constant total flow rate (e.g., 200 mL/min) into the DPAE solution via a sparging tube.

-

Causality: A known, constant gas flow rate is essential for calculating the amount of CO₂ absorbed over time. Stirring creates a larger gas-liquid interfacial area, enhancing the mass transfer rate.[4]

-

-

Monitoring & Equilibrium: Continuously record the outlet CO₂ concentration. The experiment is complete when the outlet concentration equals the inlet concentration (C_out ≈ C_in), indicating that the solvent is saturated and has reached equilibrium.

-

Post-Experiment: Stop the gas flow and take a small, accurately weighed sample of the CO₂-rich solution for analysis (see Protocol 3).

Data Analysis:

-

CO₂ Loading (α): This is the fundamental measure of absorption capacity, expressed as moles of CO₂ absorbed per mole of amine.

-

α = (Total moles of CO₂ absorbed) / (Total moles of DPAE in solution)

-

-

Initial Absorption Rate (r): Determined from the initial slope of the CO₂ absorption curve.

Protocol 2: Solvent Regeneration (Desorption)

Objective: To quantify the desorption efficiency and cyclic capacity of the CO₂-rich DPAE solvent.

Procedure:

-

System Setup: Use the CO₂-rich solution from the absorption experiment.

-

Desorption Initiation:

-

Set the circulating bath to the desired regeneration temperature (e.g., 100 °C).

-

Switch the gas feed from the CO₂/N₂ mixture to pure N₂ at a constant flow rate (e.g., 200 mL/min). This inert gas acts as a stripping agent, helping to carry the released CO₂ out of the solution.

-

Causality: High temperature provides the energy needed to reverse the absorption reaction, breaking the bond between the CO₂-bicarbonate complex and the protonated amine.[6]

-

-

Monitoring & Completion: Continuously monitor the outlet CO₂ concentration. The desorption process is considered complete when the CO₂ concentration in the outlet stream drops to a negligible level (e.g., <0.1%).

-

Post-Experiment: Cool the regenerated (lean) solvent to the absorption temperature. Take a small, accurately weighed sample to determine the residual CO₂ loading.

Data Analysis:

-

Regeneration Efficiency (η): The percentage of absorbed CO₂ that is released during desorption.

-

η (%) = [(α_rich - α_lean) / α_rich] * 100

-

-

Cyclic Capacity (mol/kg): The net amount of CO₂ exchanged per cycle.

-

Cyclic Capacity = (α_rich - α_lean) * (moles of DPAE / kg of solution)

-

Protocol 3: Analytical Quantification of CO₂ Loading

Objective: To accurately determine the CO₂ concentration in the amine solution using a reliable titration method. While instrumental methods like Raman spectroscopy exist, titration is a robust and accessible technique.[9][10]

Method: Acid Titration This method determines the concentrations of free amine and the bicarbonate/protonated amine complex.

Reagents:

-

Standardized 1.0 M Hydrochloric Acid (HCl) solution

-

Methyl orange indicator

-

CO₂-rich or lean amine solution sample

Procedure:

-

Sample Preparation: Accurately weigh approximately 2-3 g of the amine solution into a 250 mL Erlenmeyer flask. Add 50 mL of deionized water and 3-4 drops of methyl orange indicator.

-

Titration: Titrate the sample with the standardized 1.0 M HCl solution until the endpoint is reached (a color change from yellow to orange/red). Record the volume of HCl used.

-

Self-Validation: The HCl solution must be accurately standardized against a primary standard (e.g., sodium carbonate). Run a blank titration with only deionized water and the indicator to account for any impurities. Repeat titrations in triplicate for each sample to ensure reproducibility.

-

Calculation: The amount of CO₂ is determined by analyzing the titration curve or by using established calculation methods that relate the volume of titrant to the concentrations of the different amine species in solution.[11][12] The UOP 829-82 method, which involves titration with methanolic sodium hydroxide, is another excellent and widely used alternative.[13]

Summary of Key Performance Data

The following table provides a template for summarizing the quantitative data obtained from the experiments.

| Parameter | Symbol | Unit | Example Value | Significance |

| Amine Concentration | C_amine | wt% | 30 | Affects viscosity, capacity, and kinetics |

| Absorption Temperature | T_abs | °C | 40 | Lower temperatures favor absorption equilibrium |

| Desorption Temperature | T_des | °C | 100 | Higher temperatures favor CO₂ release |

| Rich CO₂ Loading | α_rich | mol CO₂/mol amine | 0.85 | Maximum absorption capacity under given conditions |

| Lean CO₂ Loading | α_lean | mol CO₂/mol amine | 0.15 | Residual CO₂ after regeneration |

| Cyclic Capacity | - | mol CO₂/kg soln | 1.45 | Net CO₂ carrying capacity; impacts circulation rate |

| Regeneration Efficiency | η | % | 82.4 | Indicates the effectiveness of solvent regeneration |

References

-

Barzagli, F., et al. (2016). A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA). PubMed Central. [Link]

-

Bellona Foundation. (2009). Amines Used in CO2 Capture. Bellona Foundation. [Link]

-

Fives ProSim. (2024). CO2 capture with amine process. Fives Group. [Link]

-

Haji-Sulaiman, M. Z., et al. (2024). Impact of thermodynamics and kinetics on the carbon capture performance of the amine-based CO2 capture system. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Dipropylamino)ethanol. PubChem Compound Database. [Link]

-

Sabbagh, F., et al. (2018). Facile Method for Determination of Amine Speciation in CO2 Capture Solutions. ACS Publications. [Link]

-

Wilk, A., et al. (2015). Experimental Measurements and Thermodynamic Modelling of Carbon Dioxide Capture with use of 2-(Ethylamino) Ethanol. Longdom Publishing. [Link]

-

Zhang, R., et al. (2022). Process Simulations and Experimental Studies of CO2 Capture. MDPI. [Link]

-

MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

-

AZoM. (2020). How to Measure CO2 Loading in Amine Gas Scrubbers. AZoM. [Link]

-

ResearchGate. (2017). Can anyone suggest the easiest method to analize co2-amine analysis?. ResearchGate. [Link]

-

ResearchGate. (2025). Experimental study on CO2 capture using 2‐(2‐aminoethylamino)ethanol/N,N‐diethyl‐ethanolamine/sulfolane phase‐change absorbents. ResearchGate. [Link]

-

Aidic. (n.d.). Absorption and Desorption Study of Alkylamine Promoted DEEA Solvents for CO2 Capture. Aidic. [Link]

-

MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]

-

ResearchGate. (2025). Thermodynamic and Kinetic Studies of CO 2 Capture by Glycol and Amine-Based Deep Eutectic Solvents. ResearchGate. [Link]

-

International Journal of Engineering and Applied Sciences. (2023). Characterization of Loading Rate of CO2 with Mono Ethanol Amine Continuous Reactor Experimentation & Titrimetric Estimation. [Link]

Sources

- 1. prosim.net [prosim.net]

- 2. bellona.org [bellona.org]

- 3. longdom.org [longdom.org]

- 4. aidic.it [aidic.it]

- 5. mdpi.com [mdpi.com]

- 6. Process Simulations and Experimental Studies of CO2 Capture [mdpi.com]

- 7. A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(Dipropylamino)ethanol | C8H19NO | CID 76721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. azom.com [azom.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. matheo.uliege.be [matheo.uliege.be]

- 13. matec-conferences.org [matec-conferences.org]

2-(Dipropylamino)ethanol as a pH buffer in biological assays

An Application Guide to 2-(Dipropylamino)ethanol as a pH Buffer in Biological Research

Authored by a Senior Application Scientist

This document provides a comprehensive overview of 2-(Dipropylamino)ethanol for its application as a pH buffering agent in biological assays. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring alternative buffering systems. This guide will delve into the physicochemical properties, potential applications, and detailed protocols for the effective use of 2-(Dipropylamino)ethanol, while also comparing it with commonly used biological buffers.

Introduction to 2-(Dipropylamino)ethanol

2-(Dipropylamino)ethanol is a tertiary amine with potential applications as a biological buffer. Its molecular structure, featuring both a hydrophilic hydroxyl group and hydrophobic dipropylamino group, gives it unique amphiphilic properties.[1] While not as commonly used as Tris or HEPES, its specific characteristics may offer advantages in certain experimental contexts. This guide aims to provide the necessary information for its evaluation and implementation in your research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a buffering agent is crucial for its successful application.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉NO | [2] |

| Molecular Weight | 145.24 g/mol | [2] |

| pKa | Estimated around 9.5 | [1] |

| Buffering Range | Approximately pH 8.5 to 10.5 | [1][3] |

| Appearance | Liquid | [1] |

A Note on pKa: The predicted pKa of 2-(Dipropylamino)ethanol is around 9.5, based on structural analogies with other dialkylamino ethanols.[1] For instance, 2-(Dimethylamino)ethanol has a pKa of 9.23, and 2-(diethylamino)ethanol has a pKa of 9.90.[1] This places its effective buffering range in the slightly alkaline region, which could be suitable for assays requiring such conditions. A general principle for biological buffers is that the pH should be within one pH unit of the pKa value to ensure good buffering capacity.[3]

Comparative Analysis with Common Biological Buffers

The choice of a buffer can significantly impact the outcome of a biological assay. Here's a comparison of 2-(Dipropylamino)ethanol with standard buffers like Tris and HEPES.

| Feature | 2-(Dipropylamino)ethanol | Tris | HEPES |

| Buffering Range | ~pH 8.5 - 10.5 | pH 7.5 - 9.0[4] | pH 6.8 - 8.2[4] |

| Temperature Dependence of pH | Likely, as with other amines | Significant pH shift with temperature changes[4] | Less pH shift with temperature changes[4] |

| Interaction with Biological Molecules | Potential for hydrophobic interactions | Can affect some enzyme activities[4] | Can generate free radicals under certain conditions[4] |

| UV Absorbance | Not specified, but likely low | No UV absorption[3] | No significant UV absorption |

| Biocompatibility | Requires careful evaluation; may have cellular effects | Generally good, but can be toxic to some cells at high concentrations | Generally considered biocompatible |

Potential Applications and Considerations

Given its properties, 2-(Dipropylamino)ethanol could be considered for:

-

Enzyme assays for enzymes with optimal activity in the alkaline pH range.

-

Protein purification where a buffer in this pH range is required, and potential hydrophobic interactions could be leveraged.

-

Cell-based assays with robust cell lines, following thorough toxicity evaluation.

Important Considerations:

-

Toxicity: Due to its amphiphilic nature, 2-(Dipropylamino)ethanol may interact with cell membranes and proteins, potentially leading to cytotoxicity.[5] It is crucial to determine its effect on cell viability and enzyme activity for each specific application.

-

Purity: Ensure the use of high-purity 2-(Dipropylamino)ethanol to avoid interference from contaminants.

Protocols

Preparation of a 1 M 2-(Dipropylamino)ethanol Stock Solution (pH 9.5)

This protocol describes the preparation of a 1 M stock solution of 2-(Dipropylamino)ethanol buffer.

Materials:

-

2-(Dipropylamino)ethanol (MW: 145.24 g/mol )

-

Concentrated Hydrochloric Acid (HCl)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flask (e.g., 100 mL)

-

Graduated cylinders and pipettes

Procedure:

-

In a fume hood, add approximately 70 mL of high-purity water to a beaker with a stir bar.

-

Carefully add 14.52 g of 2-(Dipropylamino)ethanol to the water while stirring.

-

Allow the 2-(Dipropylamino)ethanol to dissolve completely.

-

Place the beaker in a water bath to maintain a constant temperature, as the pH of amine-based buffers can be temperature-dependent.

-

Begin monitoring the pH of the solution with a calibrated pH meter.

-

Slowly add concentrated HCl dropwise to the solution while continuously stirring and monitoring the pH.

-

Continue adding HCl until the pH of the solution reaches 9.5.

-

Carefully transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.

-

Bring the final volume to 100 mL with high-purity water.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Sterilize the buffer solution by filtering it through a 0.22 µm filter.

-

Store the stock solution at 4°C.

Caption: Workflow for preparing a 1 M 2-(Dipropylamino)ethanol stock solution.

Determining Optimal Buffer Concentration

The ideal buffer concentration maintains the desired pH without interfering with the assay. A typical starting point is 25 mM.[4]

Experimental Workflow:

-

Prepare a dilution series: From your 1 M stock solution, prepare a series of dilutions (e.g., 10 mM, 25 mM, 50 mM, 100 mM) in your assay medium.

-

Perform the assay: Run your biological assay using each buffer concentration.

-

Include controls:

-

A positive control with a known, validated buffer (e.g., Tris or HEPES at its optimal concentration).

-

A negative control without the analyte of interest.

-

-

Analyze the results: Compare the assay performance (e.g., enzyme activity, cell viability) across the different concentrations of the 2-(Dipropylamino)ethanol buffer. The optimal concentration will be the lowest concentration that provides stable pH and does not negatively impact the assay outcome compared to the positive control.

Caption: Workflow for optimizing buffer concentration.

Safety Precautions

2-(Dipropylamino)ethanol is classified as a hazardous substance.[2] Adherence to safety protocols is mandatory.

-

Handling: Always handle 2-(Dipropylamino)ethanol in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Toxicity: 2-(Dipropylamino)ethanol is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and eye irritation and may lead to respiratory irritation.[2]

-

First Aid:

-

Skin contact: Immediately wash with plenty of water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

References

- Buy 2-(Dipropylamino)ethanol | 3238-75-3. (n.d.). AONA.

- What are the advantages and disadvantages of biological buffers. (2021, June 11). Echemi.

-

N,N-Diisopropylaminoethanol. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

2-(Dipropylamino)ethanol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

2-(Dibutylamino)ethanol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Ivermectin inhibits tumor metastasis by regulating the Wnt/β-catenin/integrin β1/FAK signaling pathway. (2019). PubMed Central. Retrieved January 23, 2026, from [Link]

-

2-(Propylamino)ethanol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

2-Diisopropylaminoethanol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

2-isopropylaminoethanol. (n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]

-

Alcohols are inhibitors of Saccharomyces cerevisiae multidrug-resistance pumps Pdr5p and Snq2p. (2013). PubMed. Retrieved January 23, 2026, from [Link]

-

Buffer preparation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Azithromycin. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Ethanol. (2024, August 11). StatPearls - NCBI Bookshelf. Retrieved January 23, 2026, from [Link]

-

Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. (2002). PubMed. Retrieved January 23, 2026, from [Link]

-

Buffer Preparation. (n.d.). [PDF]. Retrieved January 23, 2026, from [Link]

Sources

- 1. Buy 2-(Dipropylamino)ethanol | 3238-75-3 [smolecule.com]

- 2. 2-(Dipropylamino)ethanol | C8H19NO | CID 76721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. What are the advantages and disadvantages of biological buffers [vacutaineradditives.com]

- 5. Alcohols are inhibitors of Saccharomyces cerevisiae multidrug-resistance pumps Pdr5p and Snq2p - PubMed [pubmed.ncbi.nlm.nih.gov]

Application and Protocol for the Analytical Determination of 2-(Dipropylamino)ethanol in Environmental Samples

Introduction and Significance

2-(Dipropylamino)ethanol (DPAE) is a tertiary amino alcohol with a range of industrial applications, including its use as a precursor in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure consists of a tertiary amine with two propyl groups and a primary alcohol functional group. Due to its potential for introduction into aquatic environments through industrial effluent or other discharge pathways, robust and sensitive analytical methods are required for its detection and quantification in environmental matrices. This application note provides detailed protocols for the analysis of DPAE in environmental water samples using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The environmental fate of DPAE is of interest due to the general reactivity of aliphatic amines in the atmosphere, where they can undergo photo-oxidation, primarily through reactions with hydroxyl radicals. While specific data on DPAE is limited, the degradation of other simple aliphatic amines is known to occur relatively rapidly in the atmosphere. In aqueous environments, the persistence and potential transformation of DPAE are less well-characterized, underscoring the need for sensitive analytical methods to assess its occurrence and fate. Tertiary alcohols, such as the one present in DPAE, are generally resistant to oxidation compared to primary and secondary alcohols[1].

This guide is intended for researchers, environmental scientists, and analytical chemists involved in the monitoring of organic contaminants in water.

Analytical Strategy Overview

The selection of an appropriate analytical technique for DPAE depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both GC-MS and LC-MS/MS offer the requisite selectivity and sensitivity for trace-level analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent chromatographic separation and is a well-established method for the analysis of a wide range of organic compounds. However, due to the polar nature and low volatility of DPAE, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amino groups.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach offers high sensitivity and selectivity and can often analyze polar compounds directly without the need for derivatization. The use of Multiple Reaction Monitoring (MRM) enhances the specificity of the analysis, minimizing interferences from the sample matrix.

The overall analytical workflow for both methods involves sample collection and preservation, sample preparation (including solid-phase extraction for cleanup and concentration), and instrumental analysis.

Figure 1: General analytical workflow for the determination of 2-(Dipropylamino)ethanol.

PART 1: Sample Handling and Solid-Phase Extraction (SPE) Protocol

Proper sample collection and preparation are critical for accurate and reproducible results. The goal of this phase is to isolate and concentrate DPAE from the complex environmental matrix while removing interfering substances.

Sample Collection and Preservation

-

Collection: Collect water samples in amber glass bottles that have been pre-cleaned with a detergent wash, followed by rinses with tap water, deionized water, and finally a solvent rinse (e.g., methanol or acetone).

-

Preservation: To minimize microbial degradation of the analyte, cool the samples to approximately 4°C immediately after collection and during transport to the laboratory. For longer-term storage, acidification to a pH of less than 2 with a strong acid (e.g., hydrochloric acid) can be considered, though compatibility with the chosen SPE sorbent should be verified.

Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a highly effective technique for the cleanup and concentration of organic analytes from aqueous samples[2]. For a polar and basic compound like DPAE, both reversed-phase and cation-exchange SPE can be employed. This protocol will focus on a mixed-mode cation-exchange approach, which offers high selectivity for basic compounds.

Materials:

-

Mixed-mode strong cation-exchange (SCX) SPE cartridges (e.g., 200 mg, 3 mL).

-

SPE vacuum manifold.

-

Methanol (HPLC grade).

-

Deionized water (18 MΩ·cm).

-

Ammonium hydroxide solution (5% in methanol).

-

Nitrogen gas for evaporation.

Protocol:

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the SCX cartridge.

-

Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Adjust the pH of the water sample (up to 1 L) to approximately 3 with a suitable acid to ensure DPAE is protonated.

-

Load the acidified sample onto the conditioned cartridge at a flow rate of about 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove unretained hydrophilic impurities.

-

Follow with a wash of 5 mL of methanol to remove less polar interferences.

-

-

Elution:

-

Elute the retained DPAE with 5 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the DPAE, allowing it to be eluted from the sorbent. Best recoveries for amino alcohols have been obtained using methanol with 10% NH4OH[3].

-

-

Concentration:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.

-

Reconstitute the residue in a suitable solvent for the subsequent analysis (e.g., 1 mL of ethyl acetate for GC-MS or 1 mL of the initial mobile phase for LC-MS/MS).

-

PART 2: GC-MS Analytical Protocol

This protocol describes the analysis of DPAE by GC-MS following derivatization.

Derivatization: Silylation

Silylation is a robust derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amino groups[4]. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Pyridine or Acetonitrile (anhydrous).

-

Heating block or oven.

-

GC vials with inserts.

Protocol:

-

Ensure the concentrated sample extract from the SPE procedure is completely dry.

-

To the residue, add 50 µL of anhydrous pyridine or acetonitrile and 50 µL of BSTFA + 1% TMCS.

-

Seal the vial tightly and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature before injection into the GC-MS.

GC-MS Instrumental Parameters

The following are suggested starting parameters and should be optimized for the specific instrument and column used.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 60°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) |

Mass Spectral Information (Predicted for TMS Derivative):

The mass spectrum of the trimethylsilyl (TMS) derivative of DPAE is expected to show characteristic fragmentation patterns. The molecular ion (M+) would be at m/z 217. A prominent fragment would likely result from the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a propyl group (C3H7•), resulting in an ion at m/z 174. Another characteristic fragment would be the loss of a methyl group from the TMS moiety, giving an ion at m/z 202. The base peak is often the ion resulting from the cleavage between the carbon bearing the oxygen and the adjacent carbon, which for silylated amines is often a stable iminium ion. For the TMS derivative of DPAE, a significant ion at m/z 144 ([M-CH2OTMS]+) or m/z 73 ([Si(CH3)3]+) would also be expected.

SIM Ions (Suggested): For increased sensitivity and selectivity, the following ions can be monitored in SIM mode: m/z 174, 144, and 73.

PART 3: LC-MS/MS Analytical Protocol

This protocol details the direct analysis of DPAE by LC-MS/MS.

LC-MS/MS Instrumental Parameters

The following are suggested starting parameters and should be optimized for the specific instrument and column used.

| Parameter | Condition |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The selection of MRM transitions is crucial for the selectivity and sensitivity of the method. For DPAE (molecular weight 145.24 g/mol ), the protonated molecule [M+H]+ will have an m/z of 146.2. Fragmentation of this precursor ion in the collision cell will produce characteristic product ions.

Figure 2: Predicted fragmentation pathway for MRM analysis of 2-(Dipropylamino)ethanol.

Based on the structure of DPAE and common fragmentation pathways for amino alcohols, the following MRM transitions are proposed for method development. The most intense and stable transition should be used for quantification, while the others serve as qualifiers.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |

| 146.2 | 128.2 | Quantifier (Loss of H₂O) |

| 146.2 | 103.1 | Qualifier (Loss of a propyl group) |

| 146.2 | 86.1 | Qualifier (α-cleavage) |

Note: These transitions are predicted and must be confirmed and optimized experimentally by infusing a standard solution of DPAE into the mass spectrometer. Predicted collision cross-section data for the [M+H]+ ion of DPAE is available and can be a useful parameter for identification[3].

PART 4: Quality Control and Method Validation

To ensure the reliability of the analytical results, a robust quality control (QC) protocol should be implemented. This includes the analysis of procedural blanks, matrix spikes, and laboratory control samples.

Method Validation Parameters:

-

Linearity: A calibration curve should be prepared with at least five concentration levels, and the coefficient of determination (r²) should be ≥ 0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined experimentally based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of replicate low-level spikes. For trace organic pollutants in water, LODs in the low ng/L to µg/L range are often achievable with these techniques[5][6].

-

Accuracy and Precision: Determined by analyzing replicate matrix spike samples at different concentration levels. Recoveries should typically be within 70-130%, with a relative standard deviation (RSD) of ≤ 20%.

-

Matrix Effects: In LC-MS/MS, matrix effects (ion suppression or enhancement) should be evaluated by comparing the response of a standard in solvent to that of a post-extraction spiked sample.

Expected Performance:

While specific performance data for DPAE is not widely available, based on methods for similar polar compounds, the following performance characteristics can be anticipated.

| Parameter | GC-MS (with Derivatization) | LC-MS/MS |

| LOD | 10-100 ng/L | 1-10 ng/L |

| LOQ | 30-300 ng/L | 3-30 ng/L |

| Recovery (SPE) | 70-110% | 70-110% |

| RSD | < 15% | < 15% |

These are estimated values and must be determined experimentally during method validation.

Conclusion

The analytical methods detailed in this application note provide robust and sensitive approaches for the determination of 2-(Dipropylamino)ethanol in environmental water samples. The choice between the GC-MS method with derivatization and the direct LC-MS/MS method will depend on the specific requirements of the analysis and the instrumentation available. Proper sample preparation using solid-phase extraction is crucial for achieving the desired sensitivity and minimizing matrix interferences. Rigorous method validation is essential to ensure the accuracy and reliability of the data generated.

References

-

Atmospheric Degradation of Amines (ADA) | NILU. (2010, March 11). Retrieved from [Link]

-

Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. Retrieved from [Link]

-

(PDF) Review: Derivatization in mass spectrometry—1. Silylation - ResearchGate. Retrieved from [Link]

-

Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

-

Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Retrieved from [Link]

-

2-(dipropylamino)ethanol (C8H19NO) - PubChemLite. Retrieved from [Link]

-

Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention - ResearchGate. Retrieved from [Link]

-

Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed. Retrieved from [Link]

-

A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA. (2015, January 12). Retrieved from [Link]

-

Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing). Retrieved from [Link]

-

Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. Retrieved from [Link]

-

Derivatization Methods in GC and GC/MS. Retrieved from [Link]

-

Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PubMed Central. (2013, April 5). Retrieved from [Link]

-

Sequential derivatization of polar organic compounds in cloud water using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, N,O-bis(trimethylsilyl)trifluoroacetamide, and gas-chromatography/mass spectrometry analysis - PubMed. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. PubChemLite - 2-(dipropylamino)ethanol (C8H19NO) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequential derivatization of polar organic compounds in cloud water using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, N,O-bis(trimethylsilyl)trifluoroacetamide, and gas-chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of Ester-Type Pharmaceutical Intermediates Using 2-(Dipropylamino)ethanol

Introduction and Scientific Context

2-(Dialkylamino)ethanols are a class of organic compounds characterized by a tertiary amine and a primary alcohol functional group. This bifunctional nature makes them highly versatile building blocks in organic synthesis, particularly for active pharmaceutical ingredients (APIs). The tertiary amine provides a hydrophilic center, which is crucial for the solubility and transport of many drugs, while the hydroxyl group offers a reactive site for forming ester or ether linkages.

This application note focuses on 2-(Dipropylamino)ethanol, a member of this class, and its application in synthesizing pharmaceutical intermediates. Specifically, we will detail a protocol for the synthesis of an ester-type intermediate, analogous to the local anesthetic Procaine, through a base-catalyzed transesterification reaction. Local anesthetics function by blocking nerve impulses, and their molecular structure typically comprises three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic (ionizable) tertiary amine group. 2-(Dipropylamino)ethanol serves as the direct precursor for this critical hydrophilic amine portion of the target molecule.

Core Application: Synthesis of a Procaine Analogue Intermediate

The synthesis of the local anesthetic Procaine (2-(diethylamino)ethyl 4-aminobenzoate) is a classic example of utilizing a 2-(dialkylamino)ethanol. The reaction involves the transesterification of ethyl 4-aminobenzoate (Benzocaine) with 2-(diethylamino)ethanol. By substituting 2-(dipropylamino)ethanol, we can synthesize the corresponding intermediate, 2-(dipropylamino)ethyl 4-aminobenzoate. This process is highly relevant for the development of novel anesthetic agents where modifying the alkyl groups on the tertiary amine can modulate the drug's potency, duration of action, and toxicity profile.

Reaction Principle and Mechanism

The core transformation is a transesterification reaction. In this process, the ethoxy group (-OCH₂CH₃) of the starting ester (ethyl 4-aminobenzoate) is exchanged for a 2-(dipropylamino)ethoxy group (-OCH₂CH₂N(CH₂CH₂CH₃)₂).

The reaction is typically catalyzed by a strong base, such as sodium ethoxide (EtONa). The catalyst's role is to deprotonate the alcohol (2-(dipropylamino)ethanol), converting it into a more potent nucleophile (an alkoxide). This alkoxide then attacks the electrophilic carbonyl carbon of the starting ester. This nucleophilic acyl substitution proceeds via a tetrahedral intermediate, which subsequently collapses, eliminating ethanol to yield the final, more stable product ester. Driving the reaction to completion often involves using an excess of the alcohol reactant or removing the ethanol byproduct as it forms.

Experimental Protocols and Methodologies

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2-(dipropylamino)ethyl 4-aminobenzoate.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| Ethyl 4-aminobenzoate | 165.19 | 94-09-7 | Starting ester. |

| 2-(Dipropylamino)ethanol | 145.24 | 3238-75-3 | Nucleophilic alcohol. |

| Sodium Ethoxide (EtONa) | 68.05 | 917-54-4 | Base catalyst. Handle under inert atmosphere. |

| Toluene | 92.14 | 108-88-3 | Anhydrous solvent. |

| Diethyl Ether | 74.12 | 60-29-7 | For extraction/washing. |

| Saturated NaCl solution | N/A | N/A | For aqueous work-up. |

| Anhydrous MgSO₄ or Na₂SO₄ | N/A | N/A | Drying agent. |

Step-by-Step Synthesis Protocol

-

Reactor Setup: Assemble a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: To the flask, add ethyl 4-aminobenzoate (8.26 g, 0.05 mol) and 2-(dipropylamino)ethanol (7.99 g, 0.055 mol, 1.1 equivalents).

-

Solvent and Catalyst Addition: Add 50 mL of anhydrous toluene to dissolve the reactants. With vigorous stirring, carefully add sodium ethoxide (0.34 g, 0.005 mol, 0.1 equivalents) to the mixture.

-